molecular formula C9H14N2O2 B2403962 ethyl 2-(1H-pyrazol-1-yl)butanoate CAS No. 500335-69-3

ethyl 2-(1H-pyrazol-1-yl)butanoate

Cat. No.: B2403962
CAS No.: 500335-69-3
M. Wt: 182.223
InChI Key: BTBLSXSXDMJETN-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyrazole ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: N-bromosuccinimide, thionyl chloride

Major Products Formed

    Oxidation: Pyrazole carboxylic acids

    Reduction: Pyrazole alcohols

    Substitution: Halogenated pyrazoles

Scientific Research Applications

Ethyl 2-(1H-pyrazol-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-imidazol-1-yl)butanoate
  • Ethyl 2-(1H-triazol-1-yl)butanoate
  • Ethyl 2-(1H-tetrazol-1-yl)butanoate

Uniqueness

Ethyl 2-(1H-pyrazol-1-yl)butanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to imidazole, triazole, and tetrazole analogs, the pyrazole ring offers a different electronic environment and reactivity profile, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-pyrazol-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8(9(12)13-4-2)11-7-5-6-10-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBLSXSXDMJETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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